REACTION_SMILES
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[CH2:5]([CH3:6])[c:7]1[c:8]([NH:15][S:16](=[O:17])(=[O:18])[c:19]2[cH:20][cH:21][c:22]([CH3:25])[cH:23][cH:24]2)[c:9]([CH2:13][CH3:14])[cH:10][cH:11][cH:12]1.[CH3:26][C:27](=[O:28])[OH:29].[N:30]([O-:31])=[O:32].[Na+:33].[OH2:34].[OH:1][N+:2]([O-:3])=[O:4]>>[O-:1][N+:2](=[O:4])[c:11]1[cH:10][c:9]([CH2:13][CH3:14])[c:8]([NH:15][S:16](=[O:17])(=[O:18])[c:19]2[cH:20][cH:21][c:22]([CH3:25])[cH:23][cH:24]2)[c:7]([CH2:5][CH3:6])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cccc(CC)c1NS(=O)(=O)c1ccc(C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCc1cc([N+](=O)[O-])cc(CC)c1NS(=O)(=O)c1ccc(C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |